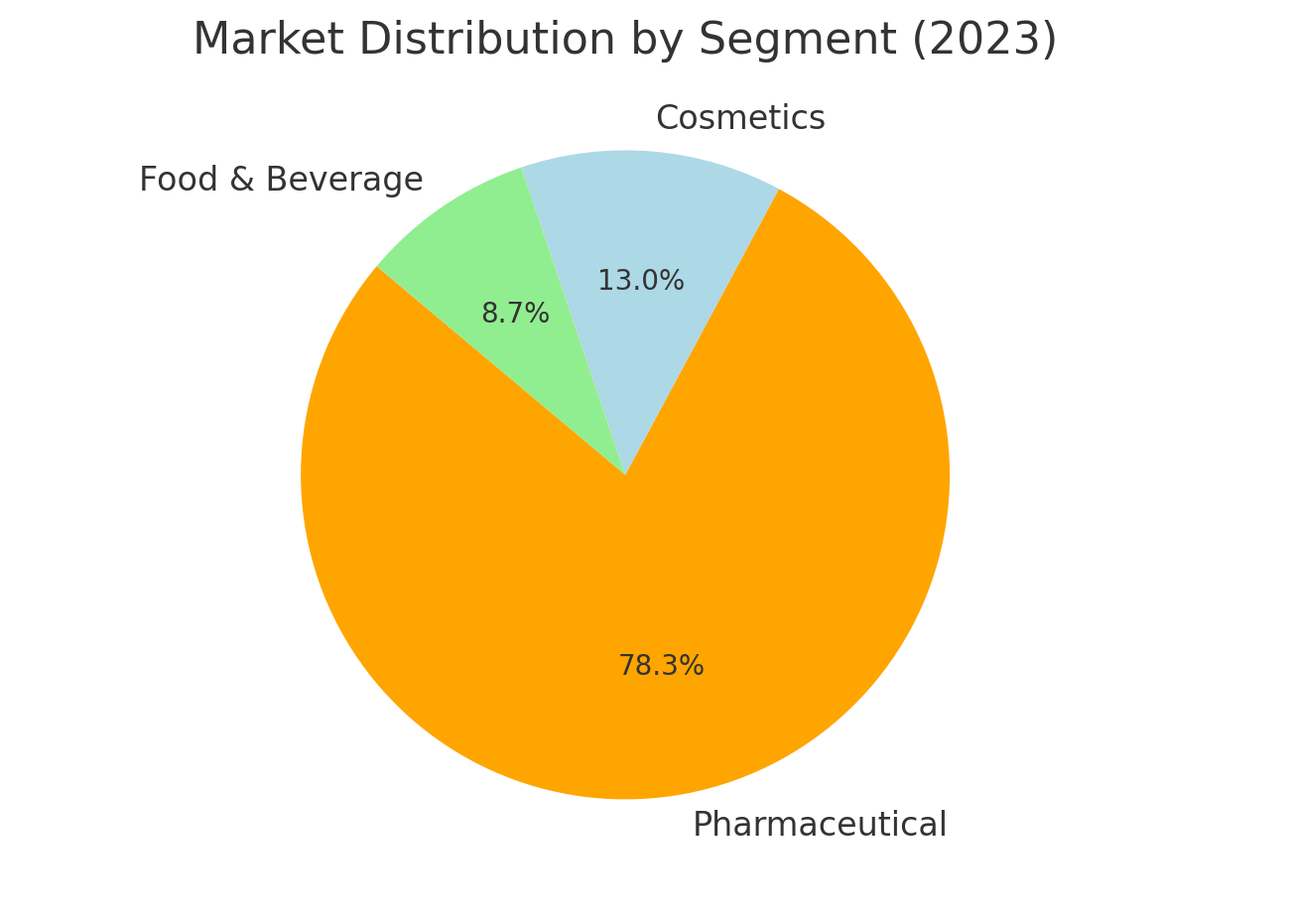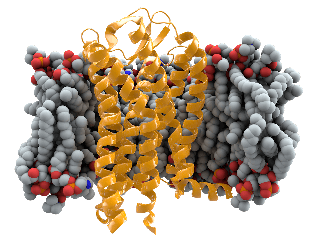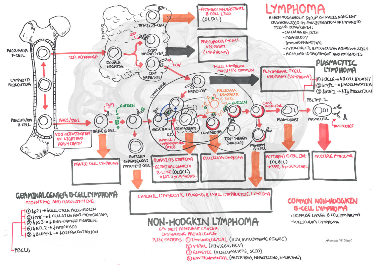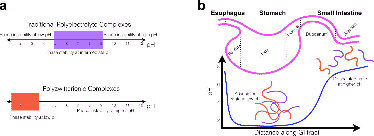Existing drugs that could treat COVID-19
A Nature study authored by a global team of scientists at Sanford Burnham Prebys Medical Discovery Institute, has identified 21 existing drugs that stop the replication of SARS-CoV-2, the virus that causes COVID-19.
The study reported a high-throughput analysis of approximately 12,000 known drugs evaluated for activity against SARS-CoV-2 replication, revealing approximately 100 known drugs with antiviral activities. Of these, 21 drugs were determined to be effective at concentrations that could be safely achieved in patients. Several major target classes were found to be enriched for activity in this analysis, including ion channels, GPCRs, proteases, and kinases. Notably, four of these compounds were found to work synergistically with remdesivir, a current standard-of-care treatment for COVID-19. The pharmacokinetic properties of each individual compound, including factors such as serum protein binding and bioavailability in the lung, will impact potential in vivo antiviral efficacy.

Of the 21 drugs that were effective at blocking viral replication, the scientists found:
● 13 have previously entered clinical trials for other indications and are effective at concentrations, or doses, that could potentially be safely achieved in COVID-19 patients.
● Two are already FDA approved: astemizole (allergies), clofazamine (leprosy), and remdesivir has received Emergency Use Authorization from the agency (COVID-19).
● Four worked synergistically with remdesivir, including the chloroquine derivative hanfangchin A (tetrandrine), an antimalarial drug that has reached Phase 3 clinical trials.
List of the 21 most potent compounds validated in dose response across multiple cell lines reported by the study:
| Compound Name | Known Targets | Target Class | More Information |
|---|---|---|---|
| Clofazimine | mycobacterial DNA (ABCB1) | Unspecified | https://www.benchchem.com/product/B524004 |
| Astemizole | Histamine H1 receptor | GPCR | https://www.benchchem.com/product/B519578 |
| Hanfangchin A (Tetrandrine) | calcium channels (non-selective) | Ion channel | https://www.benchchem.com/product/B548825 |
| Apilimod | PIKfyve | Phosphoinositide kinase | https://www.benchchem.com/product/B519123 |
| ONO 5334 | cathepsin K (CTSK) | Cysteine protease | https://www.benchchem.com/product/B538126 |
| Elopiprazole | D2 and D3 dopamine receptors (DRD2, DRD3), 5-HT1A serotonin receptor (HTR1A) | GPCR | https://www.benchchem.com/product/B048052 |
| SDZ-62-434 | PAF /PI3K/Akt/NF-kappaB pathway | GPCR | https://www.benchchem.com/product/B542886 |
| DS-6930 | PPARγ | Nuclear receptor | https://www.benchchem.com/product/B526671 |
| R 82913 | reverse transcriptase | Antiviral | https://www.benchchem.com/product/B540951 |
| 8-(3-Chlorostyryl)caffeine | A2A adenosine receptor (ADORA2A) | GPCR | https://www.benchchem.com/product/B119740 |
| MDL 28170 | Calpain I / II (CAPN1, CAPN2) | Cysteine protease | https://www.benchchem.com/product/B032599 |
| SB-616234-A | 5-HT1B serotonin receptor (HTR1B) | GPCR | https://www.benchchem.com/product/B007160 |
| Z LVG CHN2 | cysteine proteinase produced by group A streptococci | Cysteine protease | https://www.benchchem.com/product/B037999 |






